2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde
Description
2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde is a synthetic aromatic aldehyde characterized by a benzaldehyde core substituted with a methoxy group at the 3-position and a 3,4-dichlorobenzyl ether group at the 2-position. Its molecular formula is C₁₅H₁₂Cl₂O₃, with a molecular weight of 311.16 g/mol . Its structural features, including electron-withdrawing chlorine atoms and the aldehyde functional group, influence its reactivity and physicochemical properties, such as solubility and stability.
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methoxy]-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-14-4-2-3-11(8-18)15(14)20-9-10-5-6-12(16)13(17)7-10/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZXFCUJBVPOGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC(=C(C=C2)Cl)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde typically involves the reaction of 3,4-dichlorobenzyl chloride with 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions . The general reaction scheme is as follows:
3,4-Dichlorobenzyl chloride+3-MethoxybenzaldehydeBase, Solventthis compound
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Amines, Thiols
Major Products Formed
Oxidation: 2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid
Reduction: 2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, 2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde is compared below with three structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Functional Group Diversity: The target compound’s aldehyde group distinguishes it from ester-containing analogs like methyl 2-(3,4-dimethylphenoxy)propanoate, which are more hydrolytically stable but less reactive in nucleophilic additions .
Synthetic Efficiency :
- The synthesis of C3 from C2 achieved a high yield (96%) via alkaline deprotection, suggesting that similar strategies might be applicable to the target compound for downstream modifications .
- In contrast, halogenated analogs like the target compound may require stricter temperature control during synthesis due to the electron-withdrawing effects of chlorine substituents .
Physicochemical Properties :
- The target compound’s molecular weight (311.16 g/mol) is intermediate between smaller esters (e.g., C₁₂H₁₆O₃) and bulkier benzaldehyde derivatives (e.g., C2). This balance may optimize solubility in organic solvents while retaining solid-phase stability .
Biological Activity
2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a dichlorobenzyl group and a methoxybenzaldehyde moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.
- Chemical Formula : C15H12Cl2O3
- Molecular Weight : 311.17 g/mol
- CAS Number : 588714-48-1
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cells. Research indicates that it may influence cell cycle progression and cytoskeletal integrity by binding to β-tubulin at the colchicine-binding site, similar to other known microtubule inhibitors .
Antimicrobial Activity
Studies have explored the antimicrobial properties of this compound. Its structure suggests potential effectiveness against various pathogens due to the presence of electron-withdrawing groups that enhance its reactivity. Preliminary results indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies show that it can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase .
Anti-inflammatory Effects
Research has also indicated that this compound may possess anti-inflammatory properties. It has been shown to modulate inflammatory pathways, potentially through inhibition of cyclooxygenase enzymes or other inflammatory mediators .
In Vitro Studies
A study conducted on MDA-MB-231 breast cancer cells revealed that treatment with this compound resulted in significant cytotoxicity, with an IC50 value indicating effective inhibition of cell growth. The study also highlighted the compound's ability to induce apoptosis in these cells .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (breast) | 10 | Microtubule disruption |
| HT-29 (colon) | 12 | Cell cycle arrest |
In Vivo Studies
While in vitro studies provide valuable insights, in vivo research is necessary for understanding the full pharmacological profile. Preliminary animal studies suggest that this compound may reduce tumor growth in xenograft models when administered at therapeutic doses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
